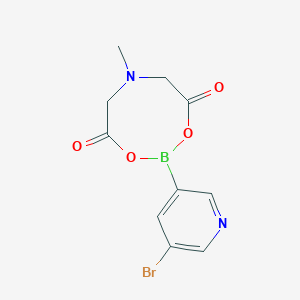
2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Vue d'ensemble
Description
2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a heterocyclic compound that features a boron atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 5-bromopyridine-3-boronic acid with appropriate reagents under controlled conditions. One common method involves the use of thionyl chloride as a dehydrating agent, followed by the reaction with sodium borohydride in methanol to furnish the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using environmentally friendly methods and scalable reaction conditions. The use of methyl 5-methylnicotinate as a starting material has been reported to yield high purity products with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyridyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Applications De Recherche Scientifique
2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromopyridine-3-boronic acid
- 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
Propriétés
IUPAC Name |
2-(5-bromopyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BBrN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-8(12)4-13-3-7/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQMNVIOCZKEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BBrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


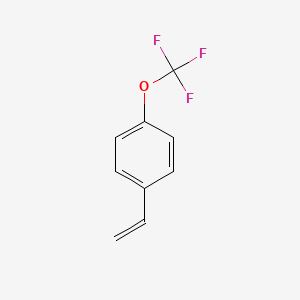
![2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol](/img/structure/B3040222.png)

![(1S,4R)-2-Azabicyclo[2.2.1]heptane](/img/structure/B3040226.png)

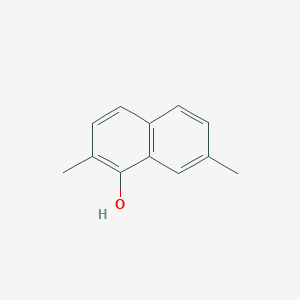
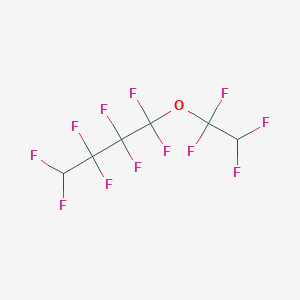
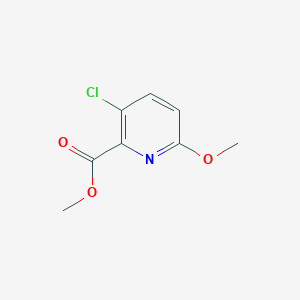

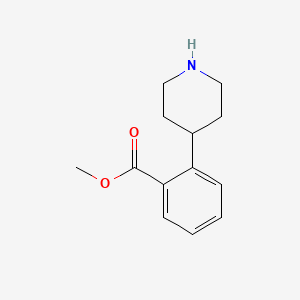
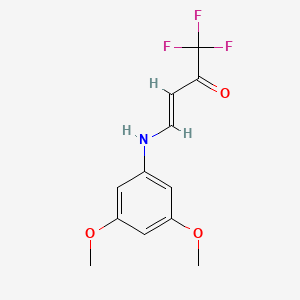
![4-PiperidinaMine, 2-[(4-chlorophenyl)Methyl]-, (2R-trans)-(9CI)](/img/structure/B3040241.png)
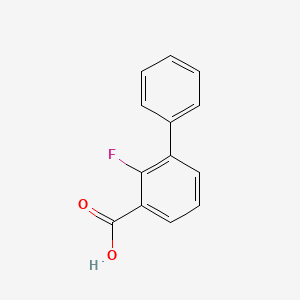
![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B3040243.png)
